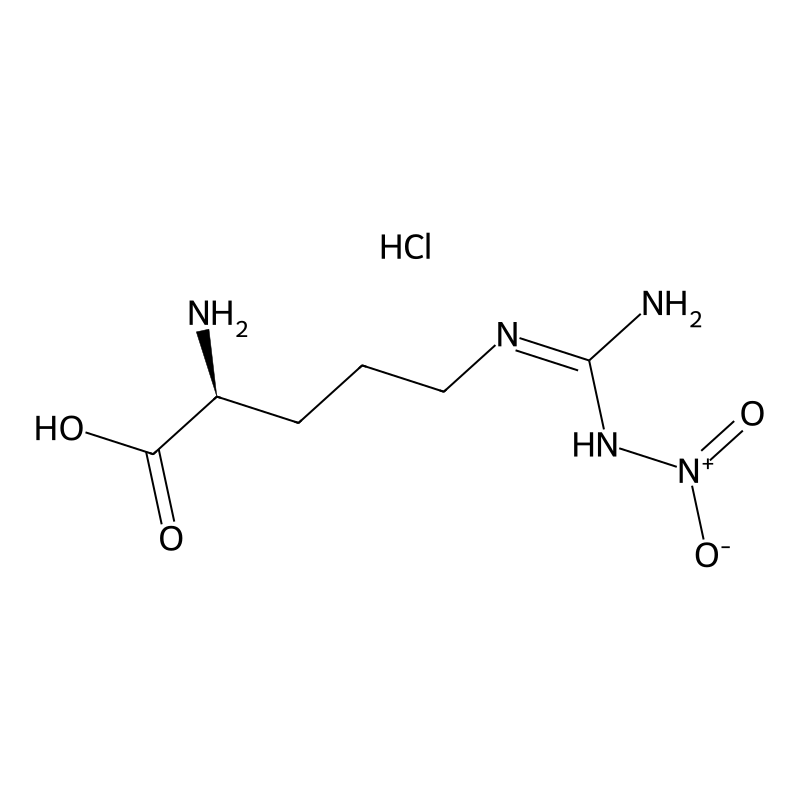L-Ornithine, N5-(imino(nitroamino)methyl)-, monohydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
L-Ornithine, N5-(imino(nitroamino)methyl)-, monohydrochloride is a derivative of the non-proteinogenic amino acid L-ornithine. This compound plays a crucial role in the urea cycle, facilitating the detoxification of ammonia by converting it into urea, which is then excreted from the body. L-Ornithine itself is not incorporated into proteins but serves as an important intermediate in various metabolic pathways, particularly in the synthesis of other amino acids and polyamines such as putrescine and spermine .
- Urea Cycle: In the urea cycle, L-ornithine is converted to citrulline by ornithine transcarbamylase when it reacts with carbamoyl phosphate. This process is vital for nitrogen disposal .
- Polyamine Synthesis: Through the action of ornithine decarboxylase, L-ornithine can be decarboxylated to produce putrescine, which is a precursor for other polyamines essential for cell growth and differentiation .
- Arginine Production: L-Ornithine can also be converted to arginine, another important amino acid involved in various physiological functions including nitric oxide synthesis .
L-Ornithine exhibits several biological activities:
- Nitrogen Disposal: It plays a critical role in the urea cycle, helping in the detoxification of ammonia produced during amino acid metabolism .
- Antifatigue Effects: Research has indicated that L-ornithine supplementation may reduce fatigue and improve exercise performance by enhancing energy efficiency and promoting ammonia excretion during strenuous activity .
- Hepatic Function Support: L-Ornithine L-aspartate, a derivative of L-ornithine, has been utilized in treating hepatic encephalopathy, aiding in liver function and ammonia detoxification .
L-Ornithine can be synthesized through various methods:
- From L-Glutamate: In bacteria such as Escherichia coli, L-ornithine can be synthesized from L-glutamate via transamination reactions.
- Chemical Synthesis: Laboratory synthesis often involves the reaction of diaminopropionic acid with nitrous acid or other reagents to form L-ornithine derivatives .
- Biotechnological Approaches: Advances in biotechnology have enabled microbial fermentation processes to produce L-ornithine from simple substrates using engineered strains.
L-Ornithine has diverse applications:
- Nutritional Supplements: Commonly marketed to athletes and bodybuilders for its purported benefits in muscle mass increase and recovery post-exercise .
- Pharmaceutical Uses: Used in formulations aimed at improving liver function and treating conditions related to ammonia toxicity, such as hepatic encephalopathy .
- Research Reagent: Employed in various biochemical assays and studies related to amino acid metabolism and cell culture applications .
Studies have investigated the interactions of L-ornithine with various biological systems:
- Metabolic Pathways: Interaction with enzymes involved in the urea cycle and polyamine synthesis has been extensively studied, revealing its regulatory roles in nitrogen metabolism .
- Exercise Physiology: Clinical trials have shown that supplementation with L-ornithine can influence markers of fatigue and recovery during physical exertion, suggesting potential benefits for endurance athletes .
Several compounds share structural or functional similarities with L-Ornithine. Here are some notable examples:
| Compound Name | Role/Function | Unique Features |
|---|---|---|
| L-Arginine | Precursor for nitric oxide; involved in protein synthesis | Proteinogenic; directly involved in signaling pathways |
| L-Citrulline | Precursor for arginine; enhances nitric oxide production | Non-proteinogenic; often used for athletic performance |
| Putrescine | Polyamine involved in cell growth | Directly derived from ornithine; essential for cellular functions |
| Spermine | Polyamine that stabilizes DNA | Derived from putrescine; important for cellular proliferation |
| L-Lysine | Essential amino acid; involved in protein synthesis | Proteinogenic; plays a role in collagen formation |
L-Ornithine's uniqueness lies in its specific role within the urea cycle and its ability to influence nitrogen metabolism without being incorporated into proteins. Its derivatives also have distinct physiological effects that differentiate them from other amino acids and polyamines.








